

A Technical Guide to the Physical and Chemical Properties of DHA-d5

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Compound of Interest

Compound Name: Docosahexaenoic acid-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated docosahexaenoic acid (DHA-d5). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing DHA-d5 as an internal standard or tracer in their studies. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

DHA-d5, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d5 acid, is a deuterated analog of docosahexaenoic acid, an essential omega-3 fatty acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous DHA levels by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of DHA-d5.

Property	Value	Reference
Chemical Abstracts Service (CAS) Number	1197205-71-2	[1][2][3][4][5]
Molecular Formula	C22H27D5O2	[1][4][5]
Molecular Weight	333.5 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[6][7]
Purity	≥98% (CP), ≥98 atom % D	[3]
≥99% deuterated forms (d1-d5)	[1][8]	
Formulation	Commonly supplied as a solution in ethanol (e.g., 500 µg/ml) or as a neat oil.	[1][8]
Storage Temperature	-20°C is recommended for long-term storage. Some suppliers recommend -80°C for neat standards.	[1][7][9]
Shipping Conditions	Typically shipped on dry ice or wet ice.	[1][3]
Stability	Stable for at least 2 years when stored correctly at -20°C.	[1]
Flash Point	62 °C (closed cup)	[3]
Density	0.9 ± 0.1 g/cm ³	[6]
Boiling Point	446.7 ± 24.0 °C at 760 mmHg	[6]

Solubility Data

The solubility of DHA-d5 in various solvents is critical for its application in experimental settings.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	≥ 50 mg/mL	[1] [7]
Dimethyl sulfoxide (DMSO)	≥ 50 mg/mL	[1] [7]
Ethanol	≥ 50 mg/mL	[1] [7]
Phosphate-buffered saline (PBS), pH 7.2	~0.1 mg/mL	[1] [4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DHA-d5.

Quantification of DHA-d5 by LC-MS/MS

This protocol is adapted from a validated method for the quantification of DHA-d5 in a biological matrix and is suitable for use as an internal standard for DHA quantification.[\[5\]](#)[\[6\]](#)

Objective: To accurately quantify the concentration of DHA-d5 in a sample, often as a precursor to quantifying endogenous DHA.

Materials:

- DHA-d5 standard
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Ammonium acetate
- Internal standard (if quantifying absolute amounts of DHA-d5 itself, a different deuterated lipid not present in the sample should be used)
- Biological matrix (e.g., cell lysate, plasma)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Standard Preparation:
 - Prepare a stock solution of DHA-d5 in ethanol at a concentration of 1 mg/mL.
 - Perform serial dilutions of the stock solution in the relevant biological matrix (e.g., blank plasma) to create a calibration curve ranging from approximately 0.005 ng to 0.1 ng on-column.^[5]
- Sample Preparation (Protein Precipitation):
 - To 50 µL of the sample (or standard), add 150 µL of ice-cold acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the sample in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).^[10]
 - Mobile Phase: 90% acetonitrile, 10% water with 2 mM ammonium acetate.^{[5][6]}
 - Flow Rate: 0.3 mL/min.^{[5][6]}
 - Injection Volume: 5-10 µL.
 - Column Temperature: 40°C.
 - Mass Spectrometry (Negative Ionization Mode):

- Ionization Source: Electrospray Ionization (ESI).
- Monitor the following mass transitions (m/z): 332.1 → 288.3 and 332.1 → 234.2.^{[5][6]}
- Optimize cone voltage and collision energy for your specific instrument.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of DHA-d5 to the internal standard against the concentration of the standards.
 - Determine the concentration of DHA-d5 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Determination of Solubility

This protocol outlines a general method for determining the solubility of DHA-d5 in a given solvent.

Objective: To determine the saturation concentration of DHA-d5 in a specific solvent.

Materials:

- DHA-d5 (neat oil or evaporated from solvent)
- Solvent of interest (e.g., PBS, ethanol)
- Vortex mixer
- Thermostatic shaker
- Centrifuge
- LC-MS/MS system for quantification

Procedure:

- Add an excess amount of DHA-d5 to a known volume of the solvent in a glass vial.

- Vortex vigorously for 2 minutes to initiate dissolution.
- Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DHA-d5.
- Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.
- Dilute the supernatant with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of the LC-MS/MS assay.
- Quantify the concentration of DHA-d5 in the diluted supernatant using the LC-MS/MS protocol described in section 2.1.
- Calculate the original concentration in the supernatant, which represents the solubility of DHA-d5 in that solvent at the specified temperature.

Assessment of Stability

This protocol provides a framework for assessing the stability of DHA-d5 under various conditions.

Objective: To evaluate the degradation of DHA-d5 over time under specific storage conditions.

Materials:

- DHA-d5 solution of known concentration
- Storage containers (e.g., glass vials with Teflon-lined caps)
- Environmental chambers or incubators set to desired temperature and humidity
- LC-MS/MS system for quantification

Procedure:

- Prepare multiple aliquots of a DHA-d5 solution of a known concentration in the solvent of interest.
- Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).
- At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove an aliquot from each storage condition.
- Analyze the concentration of the remaining intact DHA-d5 using the LC-MS/MS protocol (section 2.1).
- Plot the concentration of DHA-d5 as a function of time for each condition.
- The rate of decrease in concentration indicates the stability of DHA-d5 under those conditions.

Determination of Isotopic Enrichment

This protocol outlines a general method for determining the isotopic enrichment of DHA-d5 using high-resolution mass spectrometry (HR-MS).[\[11\]](#)

Objective: To determine the percentage of deuterium incorporation in the DHA-d5 molecule.

Materials:

- DHA-d5 sample
- Unlabeled DHA standard
- High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a suitable inlet (e.g., LC or direct infusion)

Procedure:

- Analysis of Unlabeled DHA:

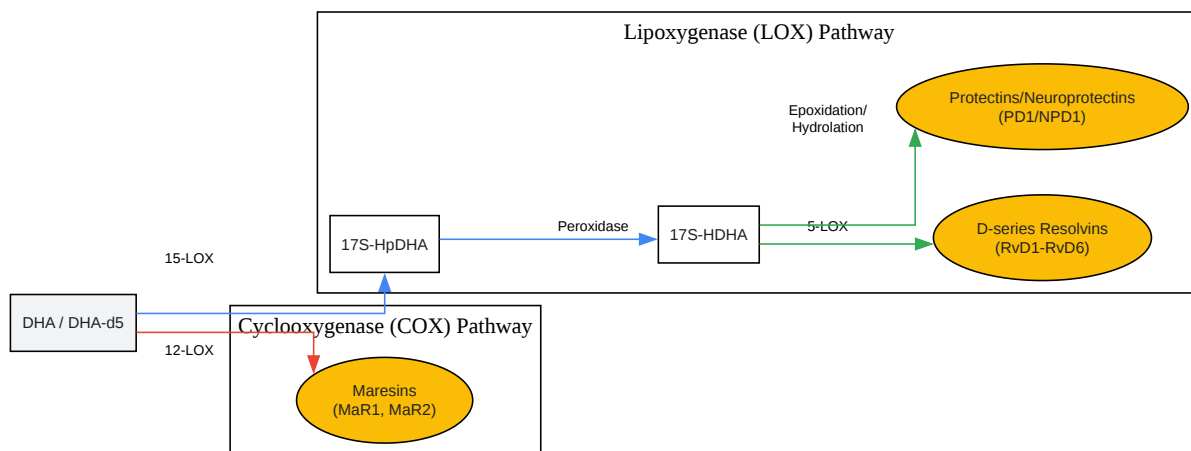
- Inject the unlabeled DHA standard into the mass spectrometer and acquire a high-resolution full-scan mass spectrum.
- Determine the exact mass and natural isotopic distribution of the $[M-H]^-$ ion.
- Analysis of DHA-d5:
 - Inject the DHA-d5 sample and acquire a high-resolution full-scan mass spectrum under the same conditions.
 - Identify the cluster of ions corresponding to the $[M-H]^-$ of DHA-d5 and its different isotopologues (d0 to d5).
- Data Analysis:
 - Integrate the peak areas for each isotopologue in the mass spectrum of the DHA-d5 sample.
 - Correct the observed intensities for the natural abundance of ^{13}C based on the spectrum of the unlabeled DHA.
 - Calculate the percentage of each deuterated species (d1, d2, d3, d4, d5).
 - The isotopic enrichment is typically reported as the percentage of the desired d5 species relative to the sum of all species (d0 to d5).

Signaling Pathways and Experimental Workflows

DHA-d5 is expected to follow the same biological pathways as its non-deuterated counterpart. The following diagrams illustrate key pathways and a general experimental workflow where DHA-d5 would be used as a tracer.

Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) from DHA

DHA is a precursor to a variety of potent anti-inflammatory and pro-resolving lipid mediators.[1][2][4][7][12]

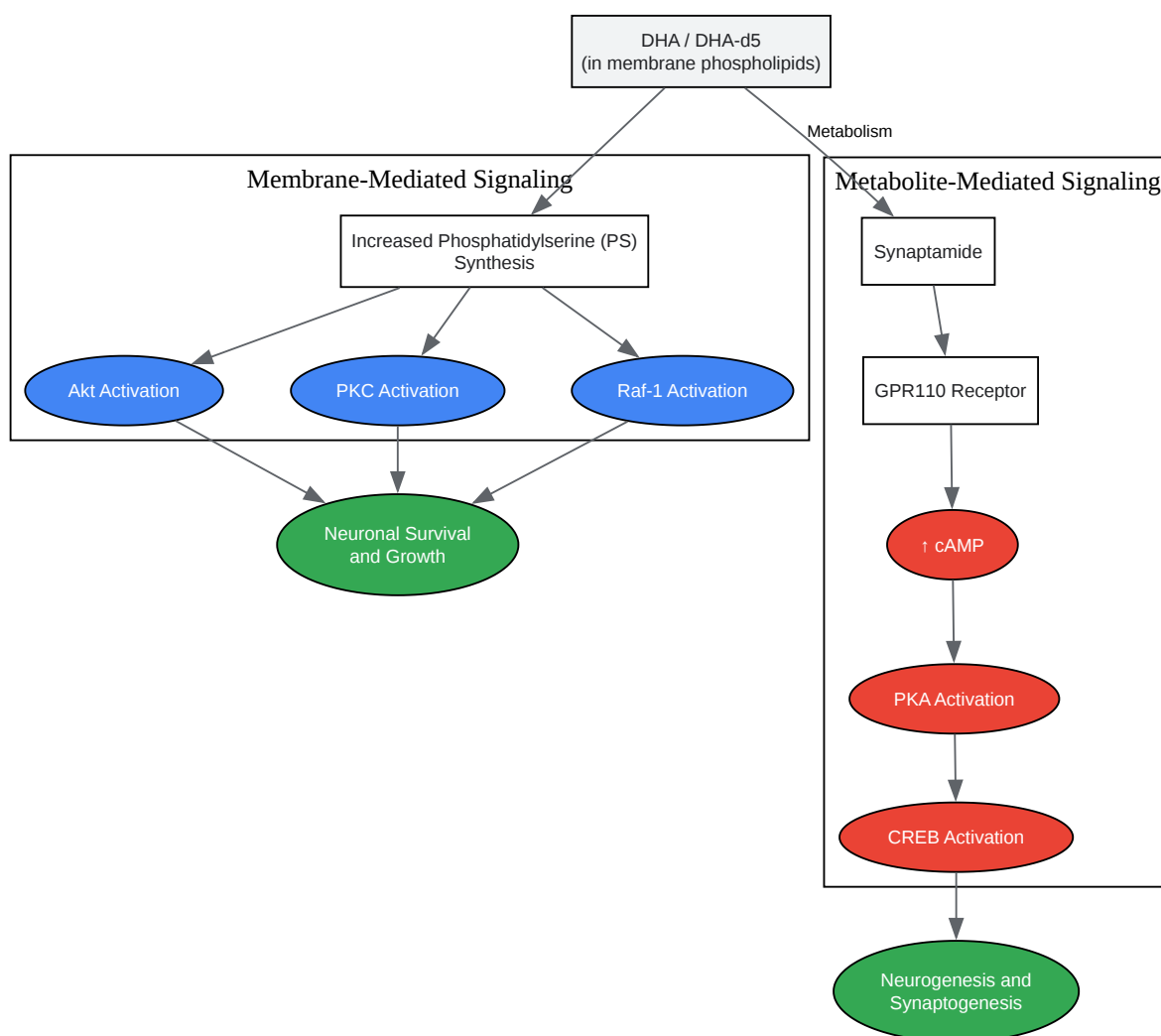


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Caption: Biosynthesis of Specialized Pro-Resolving Mediators from DHA.

Key Signaling Pathways of DHA

DHA influences several key signaling pathways that are crucial for neuronal function and survival.^{[8][9][13][14]}

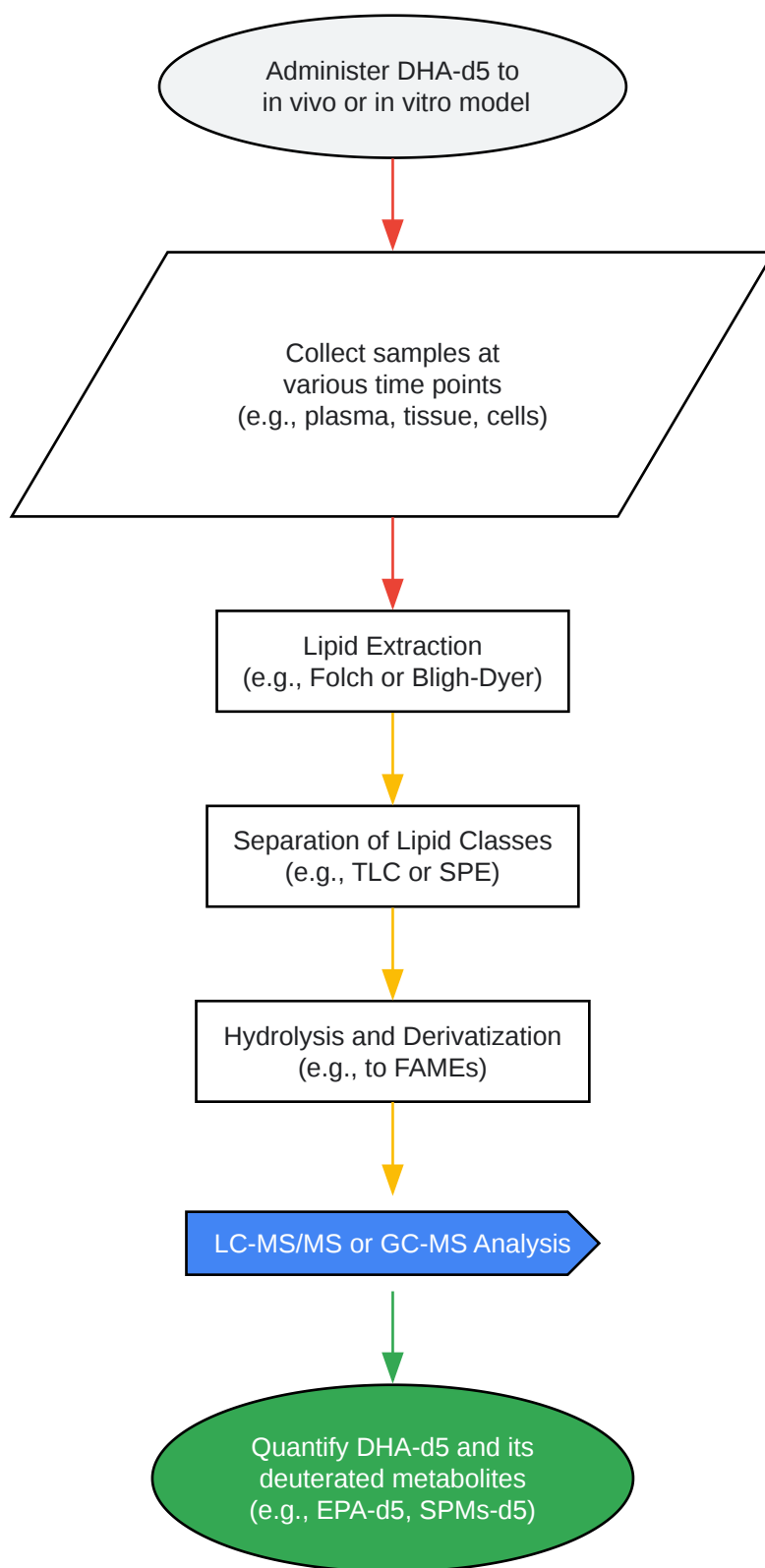


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Caption: Key signaling pathways modulated by DHA.

Experimental Workflow for Metabolic Fate Analysis

This diagram illustrates a general workflow for tracing the metabolic fate of DHA-d5 in a biological system.[15][16][17]



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Caption: Workflow for studying the metabolic fate of DHA-d5.

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